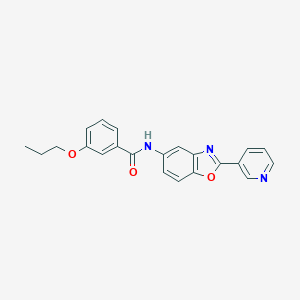
3-propoxy-N-(2-pyridin-3-yl-1,3-benzoxazol-5-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Propoxy-N-(2-pyridin-3-yl-1,3-benzoxazol-5-yl)benzamide, also known as PBB, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. PBB belongs to the family of benzoxazole derivatives and has been studied for its ability to modulate various biological pathways.
Mécanisme D'action
The mechanism of action of 3-propoxy-N-(2-pyridin-3-yl-1,3-benzoxazol-5-yl)benzamide is not fully understood, but it is believed to modulate various biological pathways, including the PI3K/AKT/mTOR pathway, the MAPK/ERK pathway, and the NF-κB pathway. 3-propoxy-N-(2-pyridin-3-yl-1,3-benzoxazol-5-yl)benzamide has been shown to inhibit the activity of various enzymes, including histone deacetylases and topoisomerases.
Biochemical and Physiological Effects
3-propoxy-N-(2-pyridin-3-yl-1,3-benzoxazol-5-yl)benzamide has been shown to have various biochemical and physiological effects, including anti-inflammatory, antioxidant, and anti-tumor properties. 3-propoxy-N-(2-pyridin-3-yl-1,3-benzoxazol-5-yl)benzamide has been shown to inhibit the activity of various enzymes, including histone deacetylases and topoisomerases. 3-propoxy-N-(2-pyridin-3-yl-1,3-benzoxazol-5-yl)benzamide has also been shown to induce apoptosis and inhibit angiogenesis.
Avantages Et Limitations Des Expériences En Laboratoire
3-propoxy-N-(2-pyridin-3-yl-1,3-benzoxazol-5-yl)benzamide has several advantages for lab experiments, including its high purity and stability. 3-propoxy-N-(2-pyridin-3-yl-1,3-benzoxazol-5-yl)benzamide is also relatively easy to synthesize and can be obtained in large quantities. However, 3-propoxy-N-(2-pyridin-3-yl-1,3-benzoxazol-5-yl)benzamide has some limitations, including its low solubility in water and its potential toxicity at high concentrations.
Orientations Futures
There are several future directions for research on 3-propoxy-N-(2-pyridin-3-yl-1,3-benzoxazol-5-yl)benzamide, including its potential therapeutic applications in other diseases, such as Parkinson's disease and multiple sclerosis. 3-propoxy-N-(2-pyridin-3-yl-1,3-benzoxazol-5-yl)benzamide could also be studied for its potential use as a diagnostic tool for cancer and Alzheimer's disease. Additionally, further research is needed to fully understand the mechanism of action of 3-propoxy-N-(2-pyridin-3-yl-1,3-benzoxazol-5-yl)benzamide and to optimize its synthesis method for increased yield and purity.
Méthodes De Synthèse
The synthesis of 3-propoxy-N-(2-pyridin-3-yl-1,3-benzoxazol-5-yl)benzamide involves the reaction of 2-aminopyridine with 5-chloro-2-nitrobenzoic acid, followed by reduction with tin and hydrochloric acid. The resulting product is then reacted with 3-propoxyaniline to yield 3-propoxy-N-(2-pyridin-3-yl-1,3-benzoxazol-5-yl)benzamide. The synthesis method has been optimized to increase the yield and purity of 3-propoxy-N-(2-pyridin-3-yl-1,3-benzoxazol-5-yl)benzamide.
Applications De Recherche Scientifique
3-propoxy-N-(2-pyridin-3-yl-1,3-benzoxazol-5-yl)benzamide has been studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and diabetes. In cancer research, 3-propoxy-N-(2-pyridin-3-yl-1,3-benzoxazol-5-yl)benzamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In Alzheimer's disease research, 3-propoxy-N-(2-pyridin-3-yl-1,3-benzoxazol-5-yl)benzamide has been studied for its ability to prevent the formation of beta-amyloid plaques, which are a hallmark of the disease. In diabetes research, 3-propoxy-N-(2-pyridin-3-yl-1,3-benzoxazol-5-yl)benzamide has been shown to improve glucose metabolism and insulin sensitivity.
Propriétés
Formule moléculaire |
C22H19N3O3 |
|---|---|
Poids moléculaire |
373.4 g/mol |
Nom IUPAC |
3-propoxy-N-(2-pyridin-3-yl-1,3-benzoxazol-5-yl)benzamide |
InChI |
InChI=1S/C22H19N3O3/c1-2-11-27-18-7-3-5-15(12-18)21(26)24-17-8-9-20-19(13-17)25-22(28-20)16-6-4-10-23-14-16/h3-10,12-14H,2,11H2,1H3,(H,24,26) |
Clé InChI |
AMRRTAXTTVRMQV-UHFFFAOYSA-N |
SMILES |
CCCOC1=CC=CC(=C1)C(=O)NC2=CC3=C(C=C2)OC(=N3)C4=CN=CC=C4 |
SMILES canonique |
CCCOC1=CC=CC(=C1)C(=O)NC2=CC3=C(C=C2)OC(=N3)C4=CN=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-chloro-N-[4-(4-ethylpiperazin-1-yl)phenyl]benzamide](/img/structure/B244990.png)
![2-chloro-N-[4-(5-methoxy-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B244992.png)
![N-[4-(1,3-benzoxazol-2-yl)phenyl]-3-methylbenzamide](/img/structure/B244994.png)



![N-(4-{[(4-chlorophenyl)acetyl]amino}-2-methoxyphenyl)-1-benzofuran-2-carboxamide](/img/structure/B245005.png)
![3-chloro-N-[3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]-1-benzothiophene-2-carboxamide](/img/structure/B245010.png)
![Isopropyl 4-[(2-chlorobenzoyl)amino]benzoate](/img/structure/B245012.png)

![N-[(3E)-3-(3H-1,3-benzoxazol-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]-5-chloro-2-methoxybenzamide](/img/structure/B245015.png)
![3-fluoro-N-[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B245016.png)
![N-(4-{[(3,4-dimethylphenoxy)acetyl]amino}-2-methoxyphenyl)-2-furamide](/img/structure/B245017.png)
![N-[1-(1-adamantyl)ethyl]-5-nitro-2-furamide](/img/structure/B245019.png)